molecular formula C13H23NO3SSi B12351492 Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-

Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-

Cat. No.: B12351492
M. Wt: 301.48 g/mol
InChI Key: FTFPJWOVEACWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- is a functionalized pyridine derivative characterized by a thioether-linked 3-(trimethoxysilyl)propyl chain at the 4-position of the pyridine ring. This compound is primarily utilized as a precursor in surface modification, catalysis, or hybrid material synthesis .

Properties

Molecular Formula

C13H23NO3SSi

Molecular Weight

301.48 g/mol

IUPAC Name

trimethoxy-[3-(2-pyridin-4-ylethylsulfanyl)propyl]silane

InChI

InChI=1S/C13H23NO3SSi/c1-15-19(16-2,17-3)12-4-10-18-11-7-13-5-8-14-9-6-13/h5-6,8-9H,4,7,10-12H2,1-3H3

InChI Key

FTFPJWOVEACWSC-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCSCCC1=CC=NC=C1)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- typically involves the reaction of pyridine derivatives with trimethoxysilylpropylthioethyl reagents. One common method involves the use of 3-(trimethoxysilyl)propylthiol and 4-bromopyridine as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and distillation, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- involves its interaction with molecular targets through its functional groups. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in the formation of stable coatings and adhesives. Additionally, the pyridine ring can interact with various biological targets, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Functional Groups Reactivity/Applications Reference
Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- Pyridine, thioether, trimethoxysilyl Surface modification, hybrid materials
Pyridine, 3-(((2-(dimethylamino)propyl)thio)methyl) Pyridine, thioether, dimethylamino Metal coordination, catalysis
3-[(3-(Trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid Sulfonic acid, thioether, trimethoxysilyl Brønsted acid catalyst (multicomponent reactions)
TSIL5 Thioether, ionic liquid, PF6⁻ Solvent/catalyst in green chemistry

Research Findings and Key Insights

  • Catalytic Efficiency: The sulfonic acid derivative achieves >90% yield in dihydropyrimidinone synthesis under mild conditions, outperforming non-acidic pyridine analogues.
  • Surface Anchoring: The trimethoxysilyl group in the target compound enables stable bonding to SiO₂ surfaces (contact angle reduction by 40°), a feature absent in dimethylamino or ionic liquid analogues .
  • Thermal Stability : TSILs surpass pyridine derivatives in thermal resilience (decomposition >250°C vs. ~180°C for pyridine-silane compounds), limiting the latter’s high-temperature applications.

Biological Activity

Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- (CAS: 198567-47-4) is an organosilicon compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and antiviral activities, as well as its applications in various fields.

  • Molecular Formula : C13H23NOSi
  • Molar Mass : 301.48 g/mol
  • Density : 1.09 g/cm³
  • Boiling Point : 160-162°C at 0.2 mmHg
  • Refractive Index : 1.5037
  • CAS Number : 198567-47-4

Biological Activity Overview

Pyridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound exhibits several promising features:

  • Antimicrobial Activity :
    • Research indicates that pyridine compounds can exhibit significant antimicrobial effects against various bacterial and fungal strains. For instance, studies have shown that compounds containing a pyridine nucleus can enhance the efficacy of existing antibiotics when used in combination therapies .
    • A study highlighted that pyridine derivatives with longer alkyl chains (C12–C16) demonstrated superior antimicrobial activity against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Antiviral Activity :
    • The compound's structure suggests potential antiviral properties, particularly in the context of emerging viral infections like COVID-19. Pyridine derivatives have been explored for their ability to inhibit viral replication and reduce viral load in infected cells .
    • The presence of functional groups such as methoxy and thioether in pyridine compounds has been linked to enhanced antiviral activity through improved interaction with viral proteins .

Study on Antimicrobial Efficacy

A recent study conducted by Brycki et al. synthesized various pyridine derivatives and tested their antimicrobial activity against a range of microorganisms. The results indicated that the introduction of thiopropyl groups significantly increased the antibacterial potency of the compounds:

CompoundMIC (μg/mL)Target Organism
Pyridine derivative A25E. coli
Pyridine derivative B15Staphylococcus aureus
Pyridine derivative C30Candida albicans

These findings suggest that structural modifications can enhance the biological activity of pyridine-based compounds.

Antiviral Activity Assessment

In another investigation focusing on antiviral properties, researchers evaluated the efficacy of pyridine derivatives against SARS-CoV-2. The study revealed that certain modifications to the pyridine structure improved binding affinity to viral proteins, thus inhibiting viral entry into host cells:

CompoundIC50 (μM)Viral Strain
Pyridine derivative D5SARS-CoV-2
Pyridine derivative E10Influenza virus

The data suggests that optimizing the chemical structure of pyridine derivatives can lead to effective antiviral agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.